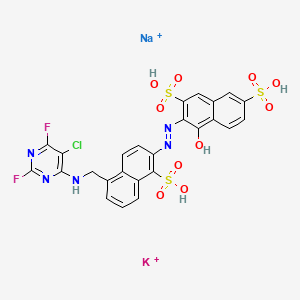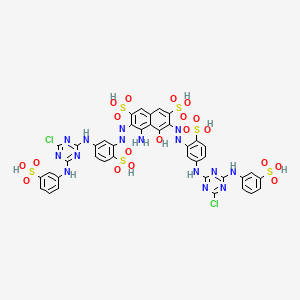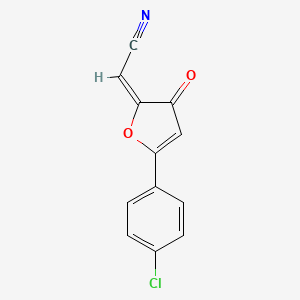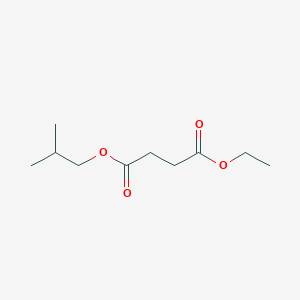
3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties and is often used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and as a marker in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel 22-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)amino)sulfonylphthalocyanine-1,8,15-trisulfonic acid, trisodium salt
- 2-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-6-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]toluene-4-sulphonic acid, sodium salt
Uniqueness
What sets 3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt apart from similar compounds is its unique structural configuration, which imparts specific chemical and physical properties. These properties make it particularly useful in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
83417-31-6 |
|---|---|
Formule moléculaire |
C25H16ClF2KN5NaO10S3+2 |
Poids moléculaire |
778.2 g/mol |
Nom IUPAC |
potassium;sodium;3-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C25H16ClF2N5O10S3.K.Na/c26-19-23(27)30-25(28)31-24(19)29-10-11-2-1-3-16-14(11)6-7-17(22(16)46(41,42)43)32-33-20-18(45(38,39)40)9-12-8-13(44(35,36)37)4-5-15(12)21(20)34;;/h1-9,34H,10H2,(H,29,30,31)(H,35,36,37)(H,38,39,40)(H,41,42,43);;/q;2*+1 |
Clé InChI |
LIYJKRZBXWZPMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl.[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)



